molecular formula C21H25NO B1614318 2,4-Dimethyl-2'-piperidinomethyl benzophenone CAS No. 898773-24-5

2,4-Dimethyl-2'-piperidinomethyl benzophenone

Cat. No. B1614318
CAS RN: 898773-24-5
M. Wt: 307.4 g/mol
InChI Key: LHXWQQOWFNYWTK-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2'-piperidinomethyl benzophenone, also known as DMPMBP, is a synthetic organic compound belonging to the family of benzophenones. It is a yellow-colored solid at room temperature and is soluble in polar organic solvents. DMPMBP is mainly used in organic synthesis and as an intermediate in the production of pharmaceuticals, agrochemicals, and fragrances. It has also been studied for its potential applications in the fields of photochemistry and photobiology.

Scientific Research Applications

Photocrosslinking in Biology

Benzophenones, including derivatives like 2,4-Dimethyl-2'-piperidinomethyl benzophenone, are vital photocrosslinking agents in biology. These compounds have been used to incorporate unnatural amino acids into proteins within Escherichia coli, showcasing their utility in studying protein interactions both in vitro and in vivo. This technique facilitates the exploration of protein structures and interactions, crucial for understanding biological processes and developing therapeutic interventions (Chin et al., 2002).

Electrochemical Studies

The electrochemical behavior of substituted benzophenones, including those similar to this compound, has been extensively studied. These studies reveal the mechanisms of reductive cleavage in specific media, contributing to our understanding of the redox properties of benzophenones. This knowledge is instrumental in fields such as synthetic chemistry and materials science, where benzophenones act as intermediates or photocatalysts (Nadjo & Sevéant, 1971).

Environmental Applications

Benzophenone derivatives are increasingly detected in aqueous environments due to their use in anti-UV products. Studies have focused on the development of tertiary amine-functionalized adsorption resins for the efficient removal of such compounds from water, highlighting the environmental significance of understanding and mitigating the impact of benzophenones. These findings are crucial for water treatment technologies and reducing the ecological footprint of UV filters (Zhou et al., 2018).

Material Science and Photodegradation

Research into the photodegradation of organic dyes under natural sunlight has identified benzophenone derivatives as transformation products. This insight is valuable for the field of environmental chemistry, offering pathways to degrade persistent organic pollutants through photocatalytic processes. It also has implications for the design of materials with improved environmental compatibility (Perez-Estrada et al., 2008).

properties

IUPAC Name

(2,4-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-10-11-19(17(2)14-16)21(23)20-9-5-4-8-18(20)15-22-12-6-3-7-13-22/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXWQQOWFNYWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643594
Record name (2,4-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898773-24-5
Record name Methanone, (2,4-dimethylphenyl)[2-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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